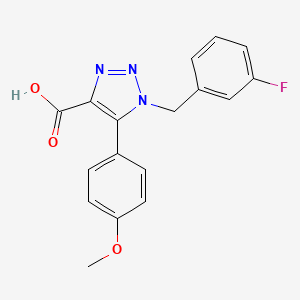
1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a chloromethyl group and a 2,5-dimethoxyphenyl group attached to the imidazole ring
Méthodes De Préparation
The synthesis of 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting product is then chloromethylated using chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride. The reaction conditions typically involve refluxing the mixture in an inert solvent like dichloromethane.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives with oxidized functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an imidazole derivative with an amine group in place of the chloromethyl group.
Applications De Recherche Scientifique
1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its imidazole ring can interact with various biological targets, making it a candidate for developing new therapeutic agents.
Materials Science:
Biological Studies: Researchers investigate the compound’s interactions with enzymes and receptors to understand its biological activity and potential as a biochemical probe.
Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The chloromethyl group can undergo nucleophilic substitution, leading to covalent modification of target molecules. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole can be compared with other imidazole derivatives, such as:
1-(Chloromethyl)-4-phenylimidazole: Lacks the methoxy groups, which may affect its reactivity and biological activity.
1-(Chloromethyl)-4-(2,4-dimethoxyphenyl)imidazole: Similar structure but with different positions of the methoxy groups, potentially leading to different chemical and biological properties.
1-(Bromomethyl)-4-(2,5-dimethoxyphenyl)imidazole: The bromine atom may confer different reactivity compared to the chlorine atom, affecting the compound’s substitution reactions.
Propriétés
IUPAC Name |
1-(chloromethyl)-4-(2,5-dimethoxyphenyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-16-9-3-4-12(17-2)10(5-9)11-6-15(7-13)8-14-11/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRMAKRMHGNBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN(C=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate](/img/structure/B2833090.png)


![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B2833096.png)

![2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2833098.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2833099.png)




![3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B2833107.png)
![Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate](/img/structure/B2833108.png)
![2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2833109.png)
